

A Comparative Guide to the Synthesis and Biological Activity of Tetronic Acid Derivatives

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Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596222*

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Disclaimer: Initial searches for "**Dihydrotrichotetronine**" did not yield any published experimental data. This guide therefore focuses on the broader, well-documented class of related compounds known as tetronic acids and their derivatives, for which a significant body of scientific literature is available.

This guide provides a comparative overview of synthetic methodologies for tetronic acid derivatives and summarizes their diverse biological activities. The information is intended for researchers, scientists, and drug development professionals interested in this versatile class of bioactive compounds.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and biological evaluation of various tetronic acid derivatives, providing a basis for comparison between different approaches and compound activities.

Table 1: Comparison of Synthetic Methodologies for the Tetronic Acid Core

| Methodology | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
|--|---|---|---|---|
| Dieckmann Cyclization | α -Hydroxy esters and malonates or β -keto esters | Strong base (e.g., NaH, KOtBu) in an aprotic solvent. [1] | Well-established, versatile for various substitutions. | Requires strong bases, may not be suitable for sensitive functional groups. |
| Multicomponent Reactions (MCRs) | Aldehydes, tетronic acid, and a nitrogen source (e.g., uracil) | Often catalyzed by an acid or base, can be performed in green solvents like water.[2] | High atom economy, operational simplicity, and can generate diverse structures in a single step.[2] | Scope of reaction can be limited by the compatibility of the multiple starting materials. |
| Functionalization of Preformed Tetronic Acid | Tetronic acid | Varies (e.g., alkyl halides for C-alkylation, aldehydes for Knoevenagel condensation).[3] | Allows for late-stage diversification of the tetronic acid scaffold. | Requires the initial synthesis of the tetronic acid core. |
| Tandem Wittig-Claisen Rearrangement | Allylic esters of α -hydroxy acids and keteneylidenetriphenylphosphorane | One-pot reaction, often proceeds at room temperature.[1] | Provides access to 3-allyl tetronic acids.[1] | Limited to the synthesis of allyl-substituted derivatives. |

Table 2: Biological Activities of Selected Tetronic Acid Derivatives

| Compound | Target/Activity | Quantitative Data (IC ₅₀ /MIC) | Organism/Cell Line |
|--|---|---|---|
| RK-682 | Protein Tyrosine Phosphatase (PTPase) Inhibitor | IC ₅₀ : 2.0 μM (for VHR), 54 μM (for CD45)[4][5] | Human B cell leukemia (Ball-1)[4] |
| Gregatin A | Antibacterial | Not specified | Gram-positive and Gram-negative bacteria[6] |
| Gregatin B | Antibacterial, Antineoplastic | Not specified | Gram-positive and Gram-negative bacteria, Ehrlich carcinoma (ascitic form)[6] |
| 3-Acyl-5-hydroxymethyl tetronic acids | HIV-1 Protease Inhibitor | IC ₅₀ in the 100 μM range | N/A |
| Various 3-acyltetramic acids (related class) | Anticancer | Varies | A-549 (lung), HeLa (cervix), K-562 (leukemia)[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.

1. Synthesis of a 3-Acyl-5-substituted Tetronic Acid via Dieckmann Cyclization

This protocol is a representative example for the synthesis of the tetronic acid core, a common structural motif in many bioactive natural products.[1]

Materials:

- (S)-Lactic acid

- Ethyl malonyl chloride
- Tetrabutylammonium fluoride (TBAF)
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Acylation: To a solution of (S)-lactic acid in anhydrous THF, add ethyl malonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Cyclization: Dissolve the crude intermediate in anhydrous THF and add a solution of TBAF in THF dropwise. Stir the reaction at room temperature for 4 hours.
- Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography to yield the desired 3-acyl-5-substituted tetronic acid.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.

Materials:

- Human cancer cell line (e.g., MCF-7 breast cancer cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compound (tetrone acid derivative) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader

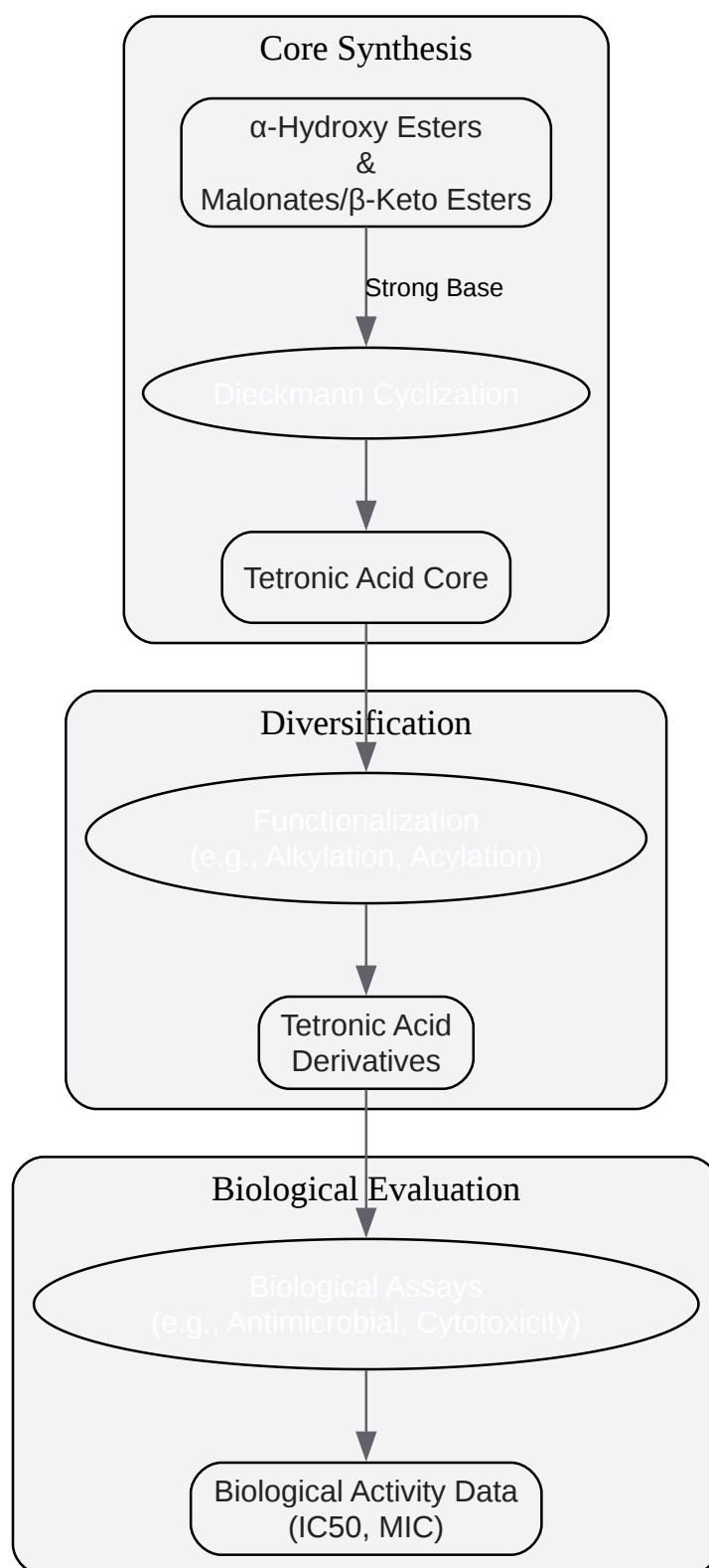
Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add 100 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

General Synthetic Workflow for Tetronic Acid Derivatives

The following diagram illustrates a generalized workflow for the synthesis and diversification of the tetronic acid scaffold.

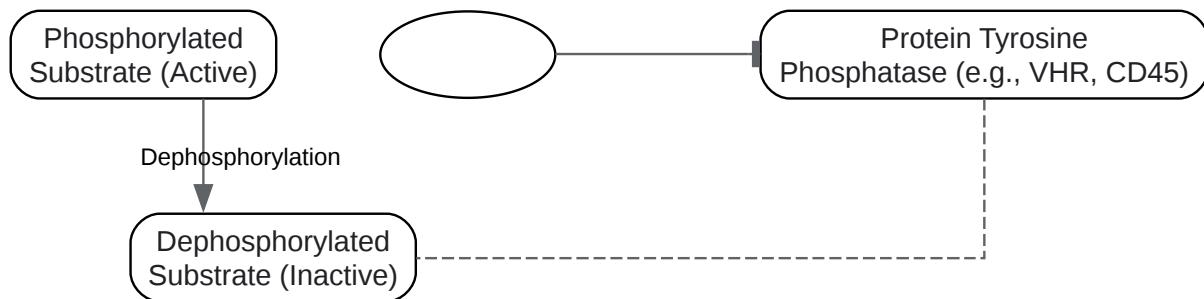


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Caption: A general workflow for the synthesis and evaluation of tetronic acid derivatives.

Signaling Pathway Inhibition by RK-682

The diagram below depicts the inhibition of a protein tyrosine phosphatase (PTPase) signaling pathway by the tetrone acid derivative RK-682.



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Caption: Inhibition of PTPase-mediated dephosphorylation by RK-682.

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